molecular formula C6H2BrClN2OS B13704911 6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one

6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B13704911
M. Wt: 265.52 g/mol
InChI Key: QKCHOMFJMUPKED-UHFFFAOYSA-N
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Description

6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one: is a heterocyclic compound that belongs to the thienopyrimidine family. It is characterized by the presence of bromine and chlorine atoms attached to a thieno[2,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound are designed to be scalable and cost-effective. The process involves the same synthetic steps but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an amino derivative of the compound.

Scientific Research Applications

Chemistry: 6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of various heterocyclic compounds with potential biological activities.

Biology and Medicine:

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its unique structure makes it a valuable intermediate in the synthesis of various pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. It is known to inhibit enzymes such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid synthesis . By inhibiting this enzyme, the compound can disrupt the metabolic processes of certain microorganisms and cancer cells, leading to their death or reduced proliferation.

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one is unique due to the presence of both bromine and chlorine atoms on the thienopyrimidine core. This dual halogenation enhances its reactivity and potential biological activities, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C6H2BrClN2OS

Molecular Weight

265.52 g/mol

IUPAC Name

6-bromo-2-chloro-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C6H2BrClN2OS/c7-3-1-2-4(11)9-6(8)10-5(2)12-3/h1H,(H,9,10,11)

InChI Key

QKCHOMFJMUPKED-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1C(=O)NC(=N2)Cl)Br

Origin of Product

United States

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